

Synthesis protocol for Apabetalone using "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde"

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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

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Synthesis of Apabetalone: A Detailed Application Protocol

For Researchers, Scientists, and Drug Development Professionals

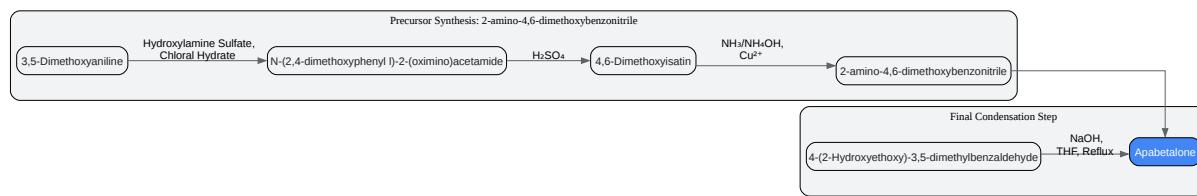
Introduction: The Epigenetic Promise of Apabetalone

Apabetalone (RVX-208) is a pioneering small molecule at the forefront of epigenetic therapy.^[1] As a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, Apabetalone represents a novel approach to treating complex diseases.^[1] BET proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby regulating the transcription of genes implicated in a host of pathological processes, including inflammation and cardiovascular disease (CVD).^{[1][2]} By selectively targeting BD2, Apabetalone modulates these pathways, offering a promising therapeutic strategy for conditions such as atherosclerosis and associated cardiovascular complications.^{[1][2]}

This application note provides a comprehensive, in-depth guide to the synthesis of Apabetalone, focusing on a key final-step condensation reaction. The protocol is designed to be self-validating, with explanations for experimental choices, detailed procedural steps, and methods for characterization and quality control.

Overall Synthesis Strategy

The synthesis of Apabetalone, as outlined herein, culminates in a pivotal condensation reaction between two key precursors: **4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde** and 2-amino-4,6-dimethoxybenzonitrile. The overall synthetic pathway is depicted below, including the multi-step preparation of the crucial aminobenzonitrile intermediate starting from 3,5-dimethoxyaniline. This route is advantageous due to the availability of the starting materials and the efficiency of the described transformations.^[3]



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Caption: Overall synthetic scheme for Apabetalone.

Part 1: Synthesis of the Key Intermediate: 2-amino-4,6-dimethoxybenzonitrile

This section details the multi-step synthesis of 2-amino-4,6-dimethoxybenzonitrile, a critical precursor for the final condensation step. The process begins with the readily available 3,5-dimethoxyaniline.

Step 1.1: Synthesis of N-(2,4-dimethoxyphenyl)-2-(oximino)acetamide

This initial step involves a condensation reaction to form an oximinoacetamide intermediate.

Protocol:

- To a suitable reaction vessel, add hydroxylamine sulfate (120 g, 0.73 mol), chloral hydrate (90 g, 0.54 mol), and sodium sulfate decahydrate (200 g, 0.62 mol).
- Stir the mixture thoroughly.
- Separately, dissolve 2,4-dimethoxyaniline (81 g, 0.52 mol) in a solution of 80 ml of hydrochloric acid and 60 ml of water.
- Add the 2,4-dimethoxyaniline solution to the reaction vessel.
- Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
- After the reaction is complete, cool the mixture to allow for crystallization.
- Collect the crystals by suction filtration and dry to yield N-(2,4-dimethoxyphenyl)-2-(oximino)acetamide.
 - Expected Yield: Approximately 99.1 g (83.5%).[\[3\]](#)

Step 1.2: Synthesis of 4,6-Dimethoxyisatin

The oximinoacetamide intermediate is then cyclized in the presence of a strong acid to form 4,6-dimethoxyisatin.

Protocol:

- In a reaction flask, add concentrated sulfuric acid (400 g, 4.08 mol).
- Heat the sulfuric acid to 50°C.

- Gradually add N-(2,4-dimethoxyphenyl)-2-(oximino)acetamide (90 g, 0.40 mol) in portions, while maintaining the internal temperature between 60-70°C.
- Once the addition is complete, increase the temperature to 80°C and hold for 30 minutes.
- Carefully pour the reaction mixture into 10 times its volume of water.
- Allow the mixture to stand for 3 hours to facilitate crystallization.
- Filter the mixture and wash the collected solid with water until neutral.
- Recrystallize the crude product from anhydrous ethanol to obtain 4,6-dimethoxyisatin.
 - Expected Yield: Approximately 76.7 g (89.8%).[\[3\]](#)

Step 1.3: Synthesis of 2-amino-4,6-dimethoxybenzonitrile

The final step in the precursor synthesis involves an oxidative reaction of 4,6-dimethoxyisatin.

Protocol:

- This step involves the oxidation of 4,6-dimethoxyisatin in the presence of a divalent copper salt (e.g., copper nitrate, copper chloride, or copper bromide) and an oxidant with ammonia water or ammonia gas.[\[3\]](#)
- The specific quantities and reaction conditions for this step are not fully detailed in the provided source, but it is a known transformation. Researchers should refer to literature procedures for the conversion of isatins to aminonitriles.

Part 2: Final Synthesis of Apabetalone

This section outlines the final and critical step in the synthesis of Apabetalone: the alkaline-catalyzed condensation of **4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde** and 2-amino-4,6-dimethoxybenzonitrile.

Experimental Protocol

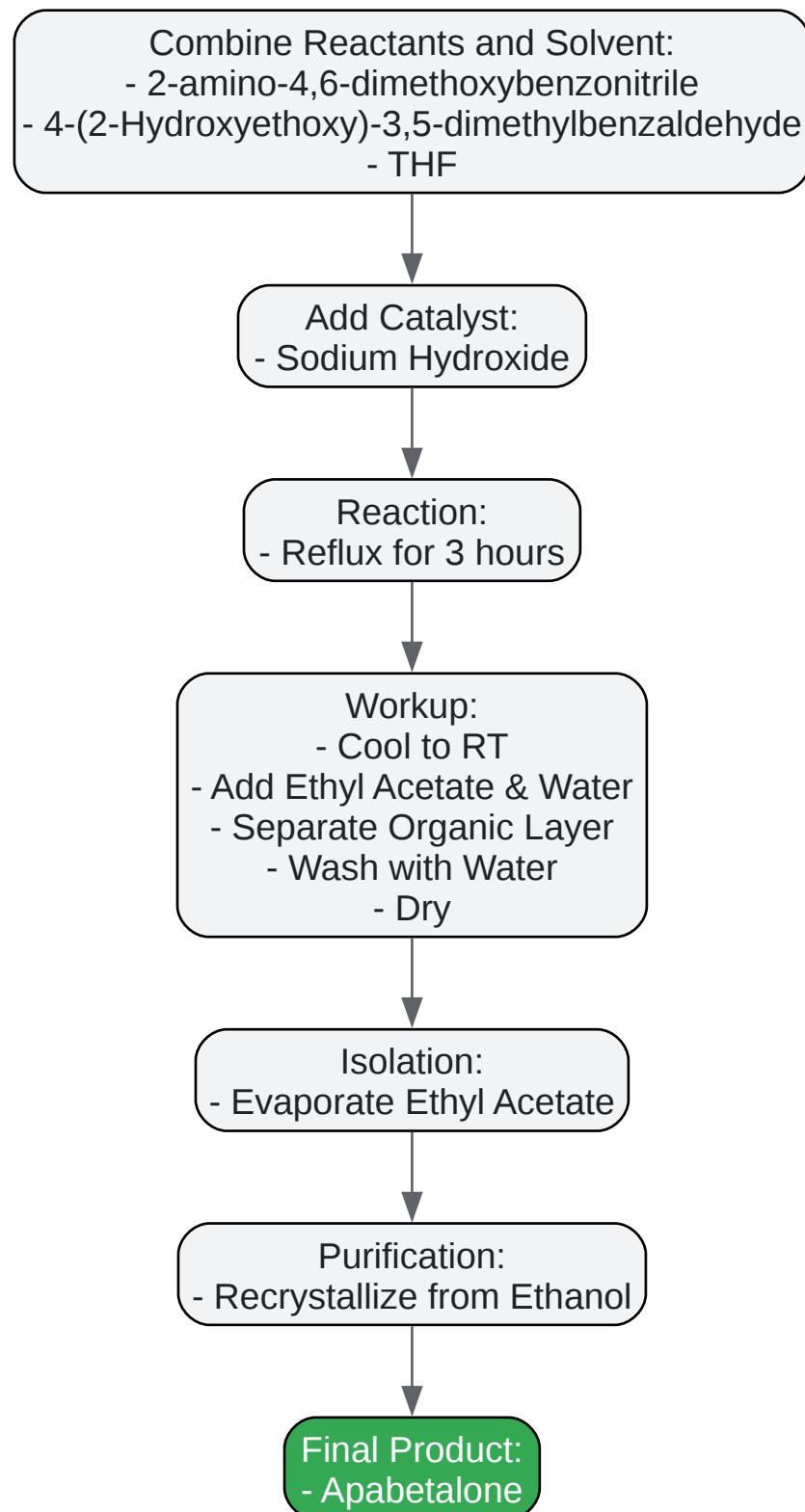
Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles (approx.)
2-amino-4,6-dimethoxybenzonitrile	C ₉ H ₁₀ N ₂ O ₂	178.19	8.9 g	0.05
4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde	C ₁₁ H ₁₄ O ₃	194.23	14.6 g	0.075
Sodium Hydroxide	NaOH	40.00	0.05 g	0.00125
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	50 ml	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed	-
Ethanol	C ₂ H ₅ OH	46.07	As needed	-
Water	H ₂ O	18.02	As needed	-

Procedure:

- To a clean, dry reaction flask, add 2-amino-4,6-dimethoxybenzonitrile (8.9 g, 0.05 mol) and **4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde** (14.6 g, 0.075 mol).[3]
- Add 50 ml of tetrahydrofuran (THF) to the flask, followed by sodium hydroxide (0.05 g).[3]
- Stir the mixture and heat to reflux. Maintain the reflux for 3 hours.[3]
- Upon completion of the reaction (monitorable by TLC), allow the mixture to cool to room temperature.
- Add ethyl acetate and water to the reaction mixture for extraction.

- Separate the organic phase, wash it with water, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Recover the ethyl acetate under reduced pressure.
- Recrystallize the resulting residue from ethanol to yield pure 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxyquinazolin-4(3H)-one (Apabetalone).[3]
 - Expected Yield: 14.8 g (79.8%).[3]
 - Expected Purity: 99.7% (by area normalization method).[3]

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References

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- 2. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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